2,4-Bis(phenylazo) resorcinol

Catalog No.
S8805126
CAS No.
M.F
C18H14N4O2
M. Wt
318.3 g/mol
Availability
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2,4-Bis(phenylazo) resorcinol

Product Name

2,4-Bis(phenylazo) resorcinol

IUPAC Name

2,6-bis(phenylhydrazinylidene)cyclohex-4-ene-1,3-dione

Molecular Formula

C18H14N4O2

Molecular Weight

318.3 g/mol

InChI

InChI=1S/C18H14N4O2/c23-16-12-11-15(21-19-13-7-3-1-4-8-13)18(24)17(16)22-20-14-9-5-2-6-10-14/h1-12,19-20H

InChI Key

NDLIECNOSIXXSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NN=C2C=CC(=O)C(=NNC3=CC=CC=C3)C2=O

2,4-Bis(phenylazo)resorcinol, also known by its Chemical Abstracts Service (CAS) number 3789-74-0, is an azo compound characterized by its vibrant orange color and remarkable solubility in organic solvents such as ethanol and toluene. The molecular formula of this compound is C18H14N4O2C_{18}H_{14}N_{4}O_{2}, with a molecular weight of approximately 318.33 g/mol . Structurally, it consists of two phenylazo groups attached to a resorcinol backbone, which contributes to its unique chemical properties and applications.

The chemical behavior of 2,4-bis(phenylazo)resorcinol is primarily dictated by the azo functional groups. It can undergo various reactions typical of azo compounds, including:

  • Diazotization: The compound can be synthesized from corresponding amines through diazotization followed by coupling with resorcinol.
  • Reduction: The azo bonds can be reduced to form amines under specific conditions.
  • Acid-base reactions: The hydroxyl groups present in the resorcinol moiety can participate in acid-base reactions, affecting the compound's solubility and reactivity.

The synthesis of 2,4-bis(phenylazo)resorcinol typically involves the following steps:

  • Diazotization: A primary aromatic amine (e.g., aniline or substituted aniline) is treated with nitrous acid to form a diazonium salt.
  • Coupling: The diazonium salt is then coupled with resorcinol under alkaline conditions to yield 2,4-bis(phenylazo)resorcinol.
  • Purification: The product is purified through recrystallization or chromatography techniques.

This method allows for the introduction of various substituents on the phenyl rings, leading to a range of derivatives with tailored properties .

2,4-Bis(phenylazo)resorcinol finds applications in various fields:

  • Dyes and Pigments: It is primarily used as a dye in textiles and plastics due to its intense color.
  • Photoresists: This compound is utilized in photoresist formulations for semiconductor manufacturing due to its light-sensitive properties .
  • Analytical Chemistry: It serves as a reagent in analytical techniques for detecting metal ions and other compounds.

Studies focusing on the interactions of 2,4-bis(phenylazo)resorcinol with other chemicals reveal its potential to form complexes with metal ions. These interactions can enhance its application in analytical chemistry as a chelating agent. Additionally, the compound's reactivity towards reducing agents can lead to significant changes in its colorimetric properties, making it useful in colorimetric assays .

Several compounds are structurally or functionally similar to 2,4-bis(phenylazo)resorcinol. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2,4-Bis(2,4-dimethylphenylazo)resorcinolC22H22N4O2C_{22}H_{22}N_{4}O_{2}Higher solubility and different color properties
1-(Phenylazo)-2-naphtholC12H10N2OC_{12}H_{10}N_{2}OUsed in dye applications; simpler structure
Bis(phenylazo)-phloroglucinolC18H14N4O3C_{18}H_{14}N_{4}O_{3}Exhibits different spectral properties

Uniqueness: The unique aspect of 2,4-bis(phenylazo)resorcinol lies in its specific combination of two phenylazo groups attached to a resorcinol backbone, which provides distinct optical and chemical properties not found in simpler azo dyes or related compounds.

Diazotization-Coupling Strategies for Azo Group Formation

The synthesis of 2,4-bis(phenylazo) resorcinol centers on diazotization-coupling reactions, a two-step process involving aryldiazonium salt formation followed by electrophilic aromatic substitution.

  • Diazotization:
    Aniline derivatives (e.g., nitrobenzene precursors) undergo diazotization in acidic media (e.g., HCl/NaNO₂ at 0–5°C) to generate diazonium intermediates. This step requires precise temperature control to prevent diazonium salt decomposition [3].

  • Coupling with Resorcinol:
    The diazonium salt reacts with resorcinol (1,3-benzenediol) under alkaline conditions (pH 9–11). Resorcinol’s hydroxyl groups activate the aromatic ring, directing electrophilic substitution to the ortho and para positions relative to the hydroxyl groups. The azo coupling occurs sequentially at the 2- and 4-positions, yielding the bis-azo product [3].

Key Reaction Scheme:
$$ \text{Ar-NH}2 + \text{NaNO}2/\text{HCl} \rightarrow \text{Ar-N≡N}^+ $$
$$ \text{Ar-N≡N}^+ + \text{Resorcinol} \rightarrow \text{2,4-Bis(phenylazo) resorcinol} $$

Optimizing Efficiency:

  • pH Control: Alkaline conditions stabilize diazonium intermediates and enhance resorcinol’s nucleophilicity [3].
  • Solvent Selection: Polar aprotic solvents (e.g., dimethylformamide) improve reaction rates compared to aqueous media .
  • Temperature: Low temperatures during diazotization minimize side reactions (e.g., diazonium salt decomposition) [3].

Resorcinol Functionalization Pathways

Resorcinol’s reactivity stems from its three hydroxyl-activated ortho positions (2, 4, 6). Its functionalization involves hydroxymethylation and quinonemethide intermediate formation, critical for azo coupling [4].

  • Hydroxymethylation:
    Formaldehyde reacts with resorcinol under alkaline conditions to form hydroxymethyl derivatives. The 4- and 6-positions are preferentially functionalized due to lower steric hindrance and higher nucleophilicity compared to the 2-position [4].

  • Quinonemethide Formation:
    Base-catalyzed elimination of water from hydroxymethylresorcinol generates quinonemethide intermediates, which act as reactive sites for coupling. The 4-quinonemethide is more stable, favoring subsequent azo bond formation [4].

Mechanistic Insights:

  • E1cb vs. WAE Pathways: Elimination reactions proceed via either a concerted (E1cb) or water-assisted (WAE) mechanism. The WAE pathway has lower energy barriers, accelerating quinonemethide formation [4].
  • Steric Effects: Bulky substituents at the 2-position hinder coupling, directing azo groups to the 4-position [4].

Regioselective Control in Bis-azo Compound Synthesis

Achieving regioselectivity in bis-azo synthesis requires balancing electronic and steric factors. Resorcinol’s electronic structure and reaction conditions dictate azo group placement.

PositionElectron DensityReaction Barrier (kJ/mol)Dominant Product
2High (−0.574)76.7 (E1cb)Minor
4Moderate (−0.479)69.1 (E1cb)Major
6Highest (−0.642)N/A (Symmetric)Dominant

Key Factors:

  • Electronic Effects: The 6-position exhibits the highest electron density, but symmetry limits its reactivity in bis-azo synthesis. The 4-position’s moderate electron density and lower steric hindrance make it the primary coupling site [4].
  • Steric Hindrance: Adjacent hydroxyl groups at the 2-position reduce accessibility, favoring 4-position coupling [4].
  • Catalytic Influence: Base strength and solvent polarity modulate quinonemethide stability, indirectly controlling regioselectivity [4].

Recent Advances in Green Synthesis Approaches

Traditional methods rely on harsh conditions (e.g., low temperatures, toxic solvents). Emerging strategies prioritize sustainability:

  • Solvent-Free Reactions:
    Microwave-assisted or solvent-free coupling minimizes waste. For example, diazonium salts react with resorcinol in ionic liquids, enhancing yield and reducing solvent use [2].

  • Catalytic Systems:
    Heterogeneous catalysts (e.g., sulfonic acid-functionalized resins) enable room-temperature reactions, lowering energy consumption. Sodium borohydride-tin chloride systems, as in phenylazo-oxadiazole synthesis, reduce reliance on hazardous reagents [2].

  • Process Intensification:
    Continuous-flow reactors optimize reaction times and minimize side products. For resorcinol derivatives, this approach enhances selectivity for bis-azo products .

Challenges:

  • Yield Trade-offs: Green conditions often reduce reaction rates, requiring compensatory strategies (e.g., catalysts).
  • Scalability: Solvent-free methods may face scalability issues in industrial settings.

XLogP3

3.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

318.11167570 g/mol

Monoisotopic Mass

318.11167570 g/mol

Heavy Atom Count

24

Dates

Modify: 2023-11-21

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